N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. The presence of bromine and methoxy groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2-hydroxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C15H13BrN2O3 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-7-6-11(16)8-10(14)9-17-18-15(20)12-4-2-3-5-13(12)19/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
YLCXKDOYGJTUOX-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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